(Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one
Overview
Description
(Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a pyrazole moiety, and an ethoxypropyl side chain. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one typically involves a multi-step process:
Formation of the Pyrazole Moiety: The synthesis begins with the preparation of the 1,3-diphenyl-1H-pyrazole core. This can be achieved through the condensation of phenylhydrazine with acetophenone under acidic conditions.
Thiazolidinone Ring Formation: The next step involves the formation of the thiazolidinone ring. This is typically done by reacting the pyrazole derivative with thiourea and an appropriate aldehyde under basic conditions to form the thiazolidinone core.
Introduction of the Ethoxypropyl Side Chain: The final step involves the alkylation of the thiazolidinone ring with 3-bromo-1-propanol in the presence of a base to introduce the ethoxypropyl side chain.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, potentially converting it to a hydroxyl group.
Substitution: The ethoxypropyl side chain can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ alkyl halides or aryl halides in the presence of a base like potassium carbonate (K₂CO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various alkyl or aryl derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound has shown promise in preliminary studies as an antimicrobial and antifungal agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for further investigation in the development of new antibiotics.
Medicine
In the field of medicine, research is ongoing to explore the compound’s potential as an anti-inflammatory and anticancer agent. Its interactions with specific molecular targets in cells suggest that it could modulate pathways involved in inflammation and cancer progression.
Industry
Industrially, the compound’s potential applications include its use as a precursor in the synthesis of pharmaceuticals and agrochemicals. Its structural features make it a valuable starting material for the development of new active ingredients.
Mechanism of Action
The mechanism of action of (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes and receptors. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidinone ring structure but differ in their side chains and substituents. They are well-known for their use as antidiabetic agents.
Pyrazole Derivatives: Compounds with a pyrazole core are widely studied for their diverse biological activities, including anti-inflammatory and anticancer properties.
Uniqueness
What sets (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one apart is its combination of a thiazolidinone ring with a pyrazole moiety and an ethoxypropyl side chain. This unique structure imparts distinct chemical and biological properties, making it a compound of interest for further research and development.
Properties
IUPAC Name |
(5Z)-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S2/c1-2-29-15-9-14-26-23(28)21(31-24(26)30)16-19-17-27(20-12-7-4-8-13-20)25-22(19)18-10-5-3-6-11-18/h3-8,10-13,16-17H,2,9,14-15H2,1H3/b21-16- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPVVTOTOPATDR-PGMHBOJBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C(=O)C(=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)/SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
624724-50-1 | |
Record name | (5Z)-5-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLENE]-3-(3-ETHOXYPROPYL)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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